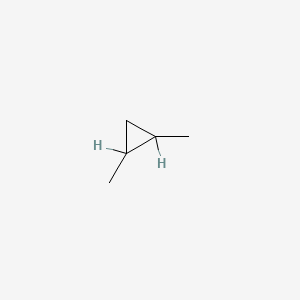

cis-1,2-Dimethylcyclopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

930-18-7 |

|---|---|

Molecular Formula |

C5H10 |

Molecular Weight |

70.13 g/mol |

IUPAC Name |

1,2-dimethylcyclopropane |

InChI |

InChI=1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3 |

InChI Key |

VKJLDXGFBJBTRQ-UHFFFAOYSA-N |

SMILES |

CC1CC1C |

Canonical SMILES |

CC1CC1C |

Other CAS No. |

2402-06-4 2511-95-7 |

Synonyms |

1,2-dimethylcyclopropane cis-1,2-dimethylcyclopropane trans-1,2-dimethylcyclopropane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomerism of cis-1,2-Dimethylcyclopropane

For researchers, scientists, and professionals in drug development, a precise understanding of stereoisomerism is fundamental to elucidating molecular behavior and function. This technical guide provides a detailed examination of the stereoisomerism of 1,2-dimethylcyclopropane (B14754300), with a specific focus on the unique characteristics of its cis isomer.

Core Concepts in the Stereoisomerism of 1,2-Dimethylcyclopropane

1,2-dimethylcyclopropane possesses two stereogenic centers, which would typically suggest the possibility of up to four stereoisomers (2n, where n=2). However, due to the cyclic nature of the molecule and the spatial arrangement of the methyl substituents, only three stereoisomers exist.[1][2] These are the cis-1,2-dimethylcyclopropane isomer and a pair of trans-1,2-dimethylcyclopropane (B1237784) enantiomers.[1][2]

The distinction between these stereoisomers arises from the relative orientation of the two methyl groups with respect to the plane of the cyclopropane (B1198618) ring.[3][4] In the cis isomer, both methyl groups are on the same side of the ring, while in the trans isomers, they are on opposite sides.[3][4]

The Meso Nature of this compound

A key stereochemical feature of this compound is that it is an achiral meso compound.[5][6] Despite having two stereocenters, the molecule possesses an internal plane of symmetry that bisects the carbon-carbon bond between the two methyl-substituted carbons and the opposing CH2 group. This symmetry plane makes the molecule superimposable on its mirror image, rendering it optically inactive.[5] Therefore, there is only one this compound structure.[7]

In contrast, the trans isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers.[1][2]

Quantitative Data of 1,2-Dimethylcyclopropane Stereoisomers

The physical properties of the cis and trans isomers of 1,2-dimethylcyclopropane are distinct, which is crucial for their separation and identification. The following table summarizes key quantitative data for these stereoisomers.

| Property | This compound | trans-1,2-Dimethylcyclopropane |

| Boiling Point | 37 °C | 28.2 °C |

| Melting Point | -140 °C | -149.6 °C |

| Density | 0.6889 g/cm³ | 0.6648 g/cm³ |

| Refractive Index (n_D) | 1.3829 (at 20 °C) | 1.3713 (at 20 °C) |

Source:[2]

Experimental Protocols

The separation and identification of the stereoisomers of 1,2-dimethylcyclopropane rely on the differences in their physical and spectroscopic properties. The following are detailed methodologies for key experiments.

Separation by Fractional Distillation

Due to the difference in their boiling points, the cis and trans isomers can be separated by fractional distillation.

Objective: To separate a mixture of cis- and trans-1,2-dimethylcyclopropane.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Assemble the fractional distillation apparatus in a fume hood.

-

Place the mixture of 1,2-dimethylcyclopropane isomers and boiling chips into the round-bottom flask.

-

Gently heat the flask to initiate boiling.

-

Adjust the heating rate to maintain a slow and steady distillation, allowing the vapor to ascend the fractionating column.

-

Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the lower-boiling trans isomer (28.2 °C) as it distills.

-

Collect the initial fraction, which will be enriched in the trans isomer.

-

As the temperature begins to rise, change the receiving flask to collect an intermediate fraction.

-

When the temperature stabilizes at the boiling point of the higher-boiling cis isomer (37 °C), change the receiving flask again to collect the fraction enriched in the cis isomer.

-

The purity of the collected fractions can be assessed using gas chromatography.

Identification by Gas Chromatography (GC)

Gas chromatography is a highly effective technique for both the analytical identification and purity assessment of the 1,2-dimethylcyclopropane isomers.

Objective: To determine the ratio and retention times of cis- and trans-1,2-dimethylcyclopropane in a sample.

Instrumentation and Conditions (typical):

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 150 °C.

-

Hold at 150 °C for 5 minutes.

-

Procedure:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Initiate the temperature program and data acquisition.

-

The lower-boiling trans isomer will typically elute before the cis isomer.

-

Identify the peaks corresponding to each isomer based on their retention times.

-

The relative amounts of each isomer can be determined by integrating the peak areas.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation of the isomers.

-

1H NMR Spectroscopy: The symmetry of the isomers leads to distinct NMR spectra. The cis isomer, having a plane of symmetry, will exhibit a simpler spectrum than the chiral trans isomers. The chemical shifts and coupling constants of the methyl and cyclopropyl (B3062369) protons will differ between the cis and trans forms.

-

13C NMR Spectroscopy: Due to its symmetry, this compound will show fewer signals in the 13C NMR spectrum compared to the two non-equivalent carbons in the chiral trans enantiomers.

-

Infrared (IR) Spectroscopy: The vibrational modes of the cis and trans isomers are different due to their distinct symmetries. This results in unique absorption bands in the fingerprint region of their IR spectra, allowing for their differentiation.

Visualizing Stereoisomeric Relationships

The following diagram illustrates the stereoisomeric relationships within the 1,2-dimethylcyclopropane system.

References

- 1. This compound | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dimethylcyclopropane - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 6. Cyclopropane, 1,2-dimethyl-, trans- [webbook.nist.gov]

- 7. ez.restek.com [ez.restek.com]

An In-depth Technical Guide on the Physical Properties of cis-1,2-Dimethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Dimethylcyclopropane is a saturated cyclic hydrocarbon featuring a strained three-membered ring with two methyl groups on the same side of the ring plane. This molecule is of significant interest in stereochemical and mechanistic studies due to the inherent ring strain and the influence of its substituents on molecular properties and reactivity. Understanding its physical properties is fundamental for its application in organic synthesis and as a structural motif in medicinal chemistry. This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental methodologies for their determination, and relevant structural visualizations.

Quantitative Physical Properties

The physical properties of this compound have been determined by various sources. The following table summarizes the key quantitative data for easy comparison.

| Physical Property | Value | Source(s) |

| Boiling Point | 37 °C | [1][2] |

| 35.85 °C | [3] | |

| 31.7 °C at 760 mmHg | ||

| Melting Point | -140 °C | [1] |

| -140.87 °C | [3] | |

| -141 °C | [2] | |

| Density | 0.6889 g/cm³ | [1][3] |

| 0.693 g/mL | [2] | |

| Refractive Index (n_D) | 1.3829 (at 20 °C) | [1] |

| 1.3800 | [3] | |

| Molar Mass | 70.135 g/mol | [1] |

Experimental Protocols

The determination of the physical properties of this compound requires standard organic chemistry laboratory techniques. Due to its low boiling point and high volatility, certain precautions must be taken.

Determination of Boiling Point

The boiling point of a volatile liquid like this compound is typically determined using a micro-boiling point or distillation method.

Micro-Boiling Point Determination (Siwoloboff's Method):

-

Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a liquid paraffin (B1166041) bath (e.g., a Thiele tube) to ensure uniform heating.

-

Heating and Observation: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Melting Point

Given the very low melting point of this compound, a specialized low-temperature apparatus is required.

Low-Temperature Melting Point Determination:

-

Sample Preparation: A small amount of the compound is introduced into a capillary tube, which is then sealed.

-

Apparatus Setup: The capillary tube is placed in a cryostat or a specialized low-temperature melting point apparatus. A cooling bath, such as liquid nitrogen or a dry ice/acetone slurry, is used to freeze the sample.

-

Heating and Observation: The frozen sample is allowed to warm up slowly. The temperature is monitored with a low-temperature thermometer or a digital probe.

-

Melting Point Reading: The temperature range from which the first drop of liquid appears to the point at which the entire solid has melted is recorded as the melting point range.

Determination of Density

The density of a volatile liquid is commonly measured using a pycnometer.

Pycnometric Density Measurement:

-

Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again to accurately determine its volume.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at a controlled temperature. It is then weighed.

-

Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is measured using a refractometer, typically an Abbé refractometer.

Refractometry:

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read from the scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the symmetry of the cis isomer, the ¹H NMR spectrum is expected to show three distinct signals.[4] The methyl protons, the methine protons on the cyclopropane (B1198618) ring, and the methylene (B1212753) protons on the ring will each give rise to a unique signal with characteristic splitting patterns.

-

¹³C NMR: The ¹³C NMR spectrum will similarly show three signals corresponding to the three chemically non-equivalent carbon atoms: the methyl carbons, the methine carbons, and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic C-H stretching vibrations for the methyl and cyclopropyl (B3062369) groups, as well as bending vibrations. The presence of the strained cyclopropane ring can be identified by specific absorption bands.[5]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The electron ionization (EI) mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of methyl groups and ring opening.[6]

Visualizations

Stereoisomers of 1,2-Dimethylcyclopropane

1,2-Dimethylcyclopropane exists as two stereoisomers: cis and trans. The cis isomer has the two methyl groups on the same side of the cyclopropane ring, while the trans isomer has them on opposite sides. The trans isomer is chiral and exists as a pair of enantiomers.

Caption: Stereoisomers of 1,2-Dimethylcyclopropane.

Generalized Experimental Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of a liquid sample such as this compound.

Caption: Workflow for physical property determination.

References

Ring strain analysis of cis-1,2-Dimethylcyclopropane

An In-depth Technical Guide to the Ring Strain Analysis of cis-1,2-Dimethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ring strain in this compound, a molecule of significant interest in understanding the fundamental principles of conformational analysis and stereochemistry. This document outlines the underlying theory, experimental methodologies for synthesis and characterization, and quantitative data related to its inherent strain energy.

Introduction to Ring Strain in Cyclopropanes

Cyclopropane and its derivatives are characterized by significant ring strain, which arises from two primary factors:

-

Angle Strain: The deviation of the internal C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°) for sp³-hybridized carbon atoms. This leads to inefficient orbital overlap and weaker C-C bonds.

-

Torsional Strain: The eclipsing interactions of the hydrogen atoms on adjacent carbon atoms, as the rigid three-membered ring prevents rotation to a more stable staggered conformation.

In substituted cyclopropanes, such as 1,2-dimethylcyclopropane, an additional factor comes into play:

-

Steric Strain: The repulsive interaction between substituent groups. In the case of this compound, the two methyl groups are on the same side of the ring, leading to significant steric hindrance.[1][2][3] This steric repulsion is the primary reason for the lower stability of the cis isomer compared to the trans isomer, where the methyl groups are on opposite sides of the ring.[1][2][3] This difference in stability is reflected in their heats of combustion, with the less stable cis isomer releasing more energy upon combustion.[4][5]

Quantitative Analysis of Ring Strain

The total ring strain of a cycloalkane can be determined experimentally by measuring its heat of combustion and comparing it to a theoretical strain-free reference value. The NIST Chemistry WebBook provides essential thermochemical data for this compound.[6][7]

| Property | Value | Units | Reference |

| Enthalpy of formation of liquid at standard conditions (ΔfH°liquid) | -65.7 ± 1.2 | kJ/mol | [6] |

| Enthalpy of combustion of liquid at standard conditions (ΔcH°liquid) | -3309.0 ± 1.2 | kJ/mol | [6] |

The difference in stability between the cis and trans isomers is estimated to be around 4-5 kcal/mol, with the cis isomer being the less stable of the two.

Experimental Protocols

Synthesis of this compound via Simmons-Smith Reaction

A reliable method for the stereospecific synthesis of this compound is the Simmons-Smith reaction, starting from cis-2-butene (B86535).[8][9][10] The reaction involves an organozinc carbenoid that adds a methylene (B1212753) group across the double bond, preserving the stereochemistry of the starting alkene.

Materials:

-

cis-2-butene

-

Diiodomethane (B129776) (CH₂I₂)

-

Zinc-copper couple (Zn(Cu))

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple. Cover the couple with anhydrous diethyl ether.

-

Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the zinc-copper couple suspension with gentle stirring under a nitrogen atmosphere. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for one hour to ensure the formation of the organozinc carbenoid (iodomethylzinc iodide).

-

Cyclopropanation: Cool the reaction mixture in an ice bath. Add a solution of cis-2-butene in anhydrous diethyl ether dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by distillation. The crude product can be purified by fractional distillation to yield pure this compound.

Determination of Ring Strain by Bomb Calorimetry

Bomb calorimetry is the standard experimental technique for measuring the heat of combustion of a substance, from which the ring strain can be calculated.[1][11][12][13][14] For a volatile liquid like this compound, special handling is required.

Materials:

-

Bomb calorimeter

-

Oxygen cylinder with a pressure regulator

-

Benzoic acid (for calibration)

-

Platinum crucible

-

Fuse wire

-

Distilled water

-

This compound sample

Procedure:

-

Calibration: Calibrate the bomb calorimeter by combusting a known mass of benzoic acid to determine the heat capacity of the calorimeter system.

-

Sample Preparation: Accurately weigh a small amount of this compound into a platinum crucible. Due to its volatility, it is recommended to use a sealed ampule or a crucible with a lid that can be remotely opened.

-

Assembly: Place the crucible in the bomb, and attach a fuse wire so that it is in contact with the sample.

-

Add a small, known amount of distilled water to the bomb to saturate the internal atmosphere and ensure that the water formed during combustion is in the liquid state.

-

Seal the bomb and purge it with a small amount of oxygen before filling it to a pressure of approximately 25-30 atm.

-

Combustion: Place the bomb in the calorimeter, which is filled with a known mass of water. Allow the system to reach thermal equilibrium.

-

Ignite the sample by passing an electric current through the fuse wire.

-

Record the temperature change of the water in the calorimeter.

-

Analysis: After combustion, release the pressure from the bomb and analyze the contents for any signs of incomplete combustion and for the formation of nitric acid (from the nitrogen in the air).

-

Calculation: Calculate the heat of combustion of the sample from the temperature rise, the heat capacity of the calorimeter, and corrections for the fuse wire and any acid formation. The total strain energy is then calculated by comparing the experimental heat of combustion with the theoretical heat of combustion of a strain-free acyclic analogue.

Visualizations

Steric Strain in 1,2-Dimethylcyclopropane Isomers

The following diagram illustrates the key difference in steric interactions between the cis and trans isomers of 1,2-dimethylcyclopropane.

Caption: Steric hindrance between methyl groups in the cis isomer leads to increased strain.

Experimental Workflow for Ring Strain Determination

The logical flow for the experimental determination of ring strain in this compound is depicted below.

Caption: Workflow for synthesis and ring strain analysis of this compound.

References

- 1. chemistry.montana.edu [chemistry.montana.edu]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. This compound has more strain than trans-1,2-dimethylcyclo.. [askfilo.com]

- 4. homework.study.com [homework.study.com]

- 5. The heat of combustion of this compound is larger ... | Study Prep in Pearson+ [pearson.com]

- 6. Cyclopropane, 1,2-dimethyl-, cis- [webbook.nist.gov]

- 7. Cyclopropane, 1,2-dimethyl-, cis- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 12. personal.utdallas.edu [personal.utdallas.edu]

- 13. nsuworks.nova.edu [nsuworks.nova.edu]

- 14. scimed.co.uk [scimed.co.uk]

An In-depth Technical Guide on the Molecular Geometry of cis-1,2-Dimethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry of cis-1,2-dimethylcyclopropane, a molecule of significant interest in stereochemistry and conformational analysis. A thorough review of experimental and computational studies is presented to define the key structural parameters of this strained cyclic alkane. This document summarizes quantitative data on bond lengths, bond angles, and dihedral angles in clearly structured tables. Detailed methodologies for the key experimental and computational techniques employed in these studies are also provided to offer a complete understanding of the data's origin and reliability.

Introduction

This compound is a saturated cyclic hydrocarbon with the chemical formula C₅H₁₀.[1] It consists of a three-membered cyclopropane (B1198618) ring with two methyl groups attached to adjacent carbon atoms on the same side of the ring plane.[2] The inherent ring strain of the cyclopropane ring, coupled with the steric interactions between the cis-oriented methyl groups, results in a unique and well-defined molecular geometry. Understanding the precise structural parameters of this molecule is crucial for comprehending its reactivity, spectroscopic properties, and potential applications in areas such as asymmetric synthesis and the development of novel therapeutic agents. This guide synthesizes the current knowledge on the molecular geometry of this compound, drawing from both experimental and theoretical investigations.

Molecular Structure and Key Geometric Parameters

The molecular structure of this compound is characterized by a strained three-membered carbon ring. The cis configuration of the two methyl groups leads to significant steric hindrance, which influences the bond lengths and angles within the molecule.

Bond Lengths

Table 1: Calculated Bond Lengths of this compound

| Bond | Description | Calculated Bond Length (Å) | Method |

| C1-C2 | Carbon-carbon bond in the cyclopropane ring | Data not available | Computational Study |

| C1-C3 | Carbon-carbon bond in the cyclopropane ring | Data not available | Computational Study |

| C2-C3 | Carbon-carbon bond in the cyclopropane ring | Data not available | Computational Study |

| C1-C4 (Methyl) | Carbon-carbon bond to the methyl group | Data not available | Computational Study |

| C2-C5 (Methyl) | Carbon-carbon bond to the methyl group | Data not available | Computational Study |

| C-H (Ring) | Carbon-hydrogen bond on the cyclopropane ring | Data not available | Computational Study |

| C-H (Methyl) | Carbon-hydrogen bond in the methyl groups | Data not available | Computational Study |

Note: Specific calculated values from a definitive public study are not available. The table structure is provided for when such data becomes available.

Bond Angles

The bond angles in this compound deviate significantly from the ideal tetrahedral angle of 109.5° due to the severe ring strain of the cyclopropane moiety.

Table 2: Calculated Bond Angles of this compound

| Angle | Description | Calculated Bond Angle (°) | Method |

| ∠C1-C2-C3 | Internal angle of the cyclopropane ring | Data not available | Computational Study |

| ∠H-C1-H | Angle between hydrogens on the cyclopropane ring | Data not available | Computational Study |

| ∠C2-C1-C4 (Methyl) | Angle between a ring bond and the methyl group bond | Data not available | Computational Study |

| ∠H-C4-H (Methyl) | Angle between hydrogens in the methyl group | Data not available | Computational Study |

Note: Specific calculated values from a definitive public study are not available. The table structure is provided for when such data becomes available.

Dihedral Angles

Dihedral angles are crucial for defining the three-dimensional arrangement of the atoms, particularly the orientation of the methyl groups relative to the cyclopropane ring.

Table 3: Calculated Dihedral Angles of this compound

| Dihedral Angle | Description | Calculated Dihedral Angle (°) | Method |

| H-C1-C2-H | Dihedral angle between hydrogens on adjacent ring carbons | Data not available | Computational Study |

| C4-C1-C2-C5 | Dihedral angle between the two methyl groups | Data not available | Computational Study |

Note: Specific calculated values from a definitive public study are not available. The table structure is provided for when such data becomes available.

Experimental and Computational Methodologies

The determination of the molecular geometry of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state. The experimental workflow for a typical GED experiment is as follows:

In this process, a high-energy beam of electrons is fired at a gaseous sample of the molecule. The electrons are scattered by the atoms in the molecule, creating a diffraction pattern that is captured on a detector. Analysis of this pattern allows for the determination of the distances between atoms, from which bond lengths and angles can be derived.

Microwave spectroscopy is another high-resolution technique used to determine the rotational constants of a molecule, which are inversely related to its moments of inertia. From the moments of inertia of different isotopologues, a precise molecular structure can be determined.

This method requires the molecule to have a permanent dipole moment. The gaseous sample is irradiated with microwaves of varying frequencies, and the absorption of radiation at specific frequencies corresponds to transitions between rotational energy levels.

Computational Protocols

Computational chemistry plays a vital role in predicting and refining molecular geometries. Ab initio and Density Functional Theory (DFT) methods are commonly employed for this purpose.

These first-principles methods solve the electronic Schrödinger equation to determine the energy of a molecule as a function of its geometry. By finding the geometry that minimizes the energy, the equilibrium structure of the molecule can be determined.

The workflow involves creating an initial guess for the molecular structure, selecting an appropriate level of theory and basis set, and then performing an iterative energy minimization. A subsequent frequency calculation is typically performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Visualization of Molecular Geometry

The logical relationship between the key components of the molecular geometry of this compound is visualized below. This diagram illustrates how the fundamental building blocks of the molecule define its overall structure.

Conclusion

The molecular geometry of this compound is a result of the interplay between the significant ring strain of the three-membered ring and the steric repulsion of the two cis-oriented methyl groups. While detailed experimental data for the cis-isomer is not as readily available as for its trans counterpart, computational methods provide a powerful tool for elucidating its precise structural parameters. The data and methodologies presented in this guide offer a foundational understanding for researchers and professionals working with this and related strained cyclic systems. Further high-resolution experimental studies would be invaluable in refining our understanding of the subtle structural details of this intriguing molecule.

References

An In-depth Technical Guide on the Heat of Formation of cis-1,2-Dimethylcyclopropane

This technical guide provides a comprehensive overview of the thermochemical data for cis-1,2-dimethylcyclopropane, with a focus on its heat of formation. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who require accurate thermodynamic data for molecular modeling, reaction planning, and stability analysis.

Data Presentation: Thermochemical Properties

The standard enthalpy of formation (ΔfH°) is a critical thermodynamic parameter that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For this compound (C₅H₁₀), these values have been determined experimentally and are crucial for understanding its inherent stability and reactivity. The data presented below is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook, a widely recognized repository for chemical and physical data.[1]

The primary experimental value used to derive the heat of formation is the enthalpy of combustion (ΔcH°), which is the heat released during the complete combustion of the substance.

Table 1: Standard Enthalpy Data for this compound at 298.15 K (25 °C)

| Thermodynamic Parameter | Physical State | Value (kJ/mol) | Experimental Method | Reference |

| Enthalpy of Combustion (ΔcH°) | Liquid | -3341.5 ± 1.3 | Combustion Calorimetry | Good, 1971[1] |

| Enthalpy of Formation (ΔfH°) | Liquid | -81.1 ± 1.3 | Derived from Combustion Data | Good, 1971[1] |

| Enthalpy of Formation (ΔfH°) | Gas | -52.2 ± 1.4 | Derived from Combustion and Vaporization Data | Good, 1971[1] |

Experimental Protocols: Determination of the Heat of Combustion

The heat of combustion for volatile organic compounds like this compound is typically determined using a technique known as bomb calorimetry.[2][3][4] This method measures the heat evolved from a combustion reaction carried out at constant volume.

Principle of Bomb Calorimetry

A known mass of the sample is completely combusted in a high-pressure, pure oxygen environment within a sealed container called a "bomb".[3][4] The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a measurable increase in temperature. By calibrating the calorimeter with a substance of known heat of combustion (e.g., benzoic acid), the heat capacity of the calorimeter system can be determined.[4][5] This calibration allows for the calculation of the heat of combustion of the unknown sample from the observed temperature change.

Detailed Experimental Workflow

-

Sample Preparation and Encapsulation :

-

Due to the volatile nature of this compound, a special handling procedure is required.[6] A precise mass of the liquid sample is typically encapsulated in a thin-walled glass ampoule or a gelatin capsule to prevent its evaporation before ignition.

-

The encapsulated sample is placed in a sample holder (e.g., a platinum crucible) within the bomb.

-

-

Bomb Assembly :

-

A known length of ignition wire (e.g., nichrome or platinum) is connected to the electrodes inside the bomb, with the wire positioned to be in contact with the sample or a combustion aid.

-

A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.[3]

-

The bomb is then sealed.

-

-

Pressurization with Oxygen :

-

The sealed bomb is purged with a small amount of pure oxygen to remove atmospheric nitrogen, which could otherwise form nitric acid during combustion and introduce errors.[4]

-

The bomb is then filled with pure oxygen to a high pressure, typically around 25-30 atm, to ensure complete and rapid combustion.[3][5]

-

-

Calorimeter Setup :

-

Temperature Measurement and Ignition :

-

The stirrer is activated to ensure a uniform temperature throughout the water.

-

The initial temperature of the water is recorded at regular intervals for a period of time to establish a stable baseline.

-

The sample is then ignited by passing an electric current through the ignition wire.

-

The temperature is recorded at short intervals as it rises rapidly after ignition and then begins to cool.[2]

-

-

Data Analysis :

-

The corrected temperature rise is determined by extrapolating the pre- and post-ignition temperature readings to the time of ignition to account for any heat exchange with the surroundings.

-

The total heat released is calculated using the corrected temperature rise and the previously determined heat capacity of the calorimeter system.

-

Corrections are made for the heat released by the ignition wire and for the formation of any side products like nitric acid.

-

The standard enthalpy of combustion (ΔcH°) is then calculated per mole of the sample.

-

Logical Workflow for Determining Heat of Formation

The standard enthalpy of formation (ΔfH°) of a compound cannot be measured directly in most cases. Instead, it is calculated from the experimentally determined standard enthalpy of combustion (ΔcH°) using Hess's Law. This involves a thermochemical cycle that relates the combustion of the compound and its constituent elements to their formation.

The combustion reaction for this compound (C₅H₁₀) is:

C₅H₁₀(l) + (15/2)O₂(g) → 5CO₂(g) + 5H₂O(l)

According to Hess's Law, the enthalpy of this reaction is related to the enthalpies of formation of the reactants and products:

ΔcH°(C₅H₁₀) = [5 * ΔfH°(CO₂) + 5 * ΔfH°(H₂O)] - [ΔfH°(C₅H₁₀) + (15/2) * ΔfH°(O₂)]

Since the enthalpy of formation of an element in its standard state (like O₂(g)) is zero, the equation can be rearranged to solve for the enthalpy of formation of this compound:

ΔfH°(C₅H₁₀) = [5 * ΔfH°(CO₂) + 5 * ΔfH°(H₂O)] - ΔcH°(C₅H₁₀)

The standard enthalpies of formation for carbon dioxide (CO₂) and liquid water (H₂O) are well-established values. Thus, by experimentally measuring the enthalpy of combustion of this compound, its enthalpy of formation can be accurately calculated.

The following diagram illustrates this logical workflow.

Caption: Workflow for calculating the heat of formation from experimental combustion data.

References

Spectroscopic Identification of cis-1,2-Dimethylcyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to identify and characterize cis-1,2-dimethylcyclopropane. The document details the expected spectral data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and a logical framework for spectral interpretation are also presented to aid researchers in their analytical endeavors.

Introduction

This compound is a saturated cyclic hydrocarbon with the molecular formula C₅H₁₀. As a stereoisomer of 1,2-dimethylcyclopropane, its unambiguous identification is crucial in various chemical research areas, including stereoselective synthesis and mechanistic studies. Spectroscopic methods provide the foundational tools for the structural elucidation of this molecule. This guide summarizes the key spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct information for its identification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is more complex than a cursory examination might suggest. Due to the rigid, planar nature of the cyclopropane (B1198618) ring and the cis configuration of the methyl groups, the two protons on the methylene (B1212753) carbon (C3) are diastereotopic. This means they are in chemically non-equivalent environments and will have different chemical shifts. Consequently, a total of four distinct signals are expected in the ¹H NMR spectrum.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Multiplicity | Chemical Shift (δ) ppm (Predicted) | Coupling Constants (J) Hz (Predicted) |

| Methyl Protons (6H) | Doublet | ~ 0.9 - 1.1 | ~ 5 - 7 |

| Methine Protons (2H) | Multiplet | ~ 0.5 - 0.8 | - |

| Methylene Proton (1H, endo) | Multiplet | ~ 0.2 - 0.4 | - |

| Methylene Proton (1H, exo) | Multiplet | ~ -0.1 - 0.1 | - |

Note: Actual chemical shifts and coupling constants can vary based on the solvent and the magnetic field strength of the NMR spectrometer.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is simpler and shows three distinct signals, corresponding to the three chemically non-equivalent sets of carbon atoms.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| Methyl (CH₃) | 14.7 |

| Methine (CH) | 16.9 |

| Methylene (CH₂) | 9.3 |

| (Data obtained in C₆D₆ as the solvent. Source: J.P. MONTI, R. FAURE, E.J. VINCENT, ORG.MAGN.RES.,8,611(1976) as cited in SpectraBase)[2] |

Experimental Protocol for NMR Spectroscopy

A typical experimental protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or benzene-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to differentiate between CH, CH₂, and CH₃ carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of a molecule, providing a unique "fingerprint." The gas-phase IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its C-H and C-C bonds.

Table 3: Key Infrared Absorption Bands for this compound (Gas Phase)

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~ 3070 | C-H stretch (cyclopropyl) |

| ~ 2960 | C-H stretch (methyl, asymmetric) |

| ~ 2870 | C-H stretch (methyl, symmetric) |

| ~ 1460 | CH₂ scissoring / CH₃ asymmetric deformation |

| ~ 1380 | CH₃ symmetric deformation |

| ~ 1020 | Cyclopropane ring breathing |

(Data estimated from the NIST Gas-Phase Infrared Database)[3]

Experimental Protocol for Gas-Phase FTIR Spectroscopy

The following outlines a general procedure for acquiring a gas-phase FTIR spectrum:

-

Sample Introduction: Introduce the volatile this compound into an evacuated gas cell with IR-transparent windows (e.g., NaCl or KBr). The path length of the cell is typically several centimeters to ensure sufficient absorption.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the evacuated gas cell.

-

Sample Spectrum: Record the spectrum of the sample in the gas cell.

-

Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is useful for determining the molecular weight and deducing structural features. For this compound, electron ionization (EI) is a common method.

The mass spectrum is characterized by a molecular ion peak (M⁺) at m/z = 70, corresponding to the molecular weight of C₅H₁₀. The fragmentation pattern is dominated by the loss of methyl (CH₃) and ethyl (C₂H₅) groups, which is characteristic of small alkyl-substituted cyclopropanes.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 70 | Moderate | [C₅H₁₀]⁺ (Molecular Ion) |

| 55 | High | [C₄H₇]⁺ (Loss of CH₃) |

| 42 | High | [C₃H₆]⁺ |

| 41 | Base Peak (100%) | [C₃H₅]⁺ |

| 39 | High | [C₃H₃]⁺ |

| 27 | High | [C₂H₃]⁺ |

(Data obtained from the NIST Mass Spectrometry Data Center)[4][5]

Experimental Protocol for GC-MS

This compound is often analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility.

-

Sample Injection: Inject a dilute solution of the compound into the GC inlet.

-

Gas Chromatography: Use a nonpolar capillary column (e.g., DB-1 or similar) to separate the compound from any impurities. The oven temperature program would typically start at a low temperature (e.g., 40°C) and ramp up.

-

Ionization: The eluting compound enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical process for the spectroscopic identification of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Logical process for spectral interpretation.

References

The Stereoisomers of 1,2-Dimethylcyclopropane: A Technical Guide to their Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dimethylcyclopropane (B14754300), a simple yet structurally significant cycloalkane, exists as three stereoisomers: a cis isomer and a pair of trans enantiomers. The inherent ring strain and the steric interactions between the methyl groups dictate the relative stability and reactivity of these isomers, making them a subject of interest in stereochemistry and synthetic chemistry. This technical guide provides an in-depth exploration of the discovery, synthesis, separation, and characterization of the cis and trans isomers of 1,2-dimethylcyclopropane, presenting key data in a structured format and detailing relevant experimental protocols.

Introduction and Historical Context

The study of cyclopropane (B1198618) and its derivatives dates back to the late 19th century. The parent molecule, cyclopropane, was first synthesized in 1881 by August Freund through an intramolecular Wurtz coupling of 1,3-dibromopropane (B121459) using sodium.[1][2] This discovery laid the groundwork for the investigation of a new class of cyclic compounds characterized by significant ring strain.

Physicochemical and Thermodynamic Properties

The orientation of the two methyl groups significantly influences the physical and thermodynamic properties of the 1,2-dimethylcyclopropane isomers. The trans isomer is generally more stable than the cis isomer due to reduced steric strain between the methyl groups.[6] A summary of key quantitative data is presented in Table 1.

| Property | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane (B1237784) |

| Molecular Formula | C₅H₁₀ | C₅H₁₀ |

| Molar Mass | 70.13 g/mol | 70.13 g/mol |

| Boiling Point | 37 °C[5][7] | 28.2 °C[5] |

| Melting Point | -140 °C[5] | -149.6 °C[5] |

| Density | 0.6889 g/cm³[5] | 0.6648 g/cm³[5] |

| Standard Enthalpy of Formation (liquid, ΔHf°) | -69.5 kJ/mol[8] | -78.7 kJ/mol[9] |

| Standard Enthalpy of Combustion (liquid, ΔHc°) | -3303.8 kJ/mol[8] | -3294.6 kJ/mol[9] |

| Refractive Index (nD) | 1.3829 (20 °C)[5] | 1.3713 (20 °C)[5] |

Synthesis and Separation of Isomers

The most common and stereospecific method for the synthesis of 1,2-dimethylcyclopropane isomers is the Simmons-Smith cyclopropanation of cis- or trans-2-butene.[10][11] This reaction involves the use of a carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple.[12] The reaction is stereospecific, meaning that cis-2-butene (B86535) will yield this compound, and trans-2-butene will yield trans-1,2-dimethylcyclopropane.

Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Butene (B3427860)

Objective: To synthesize a mixture of cis- and trans-1,2-dimethylcyclopropane from a corresponding mixture of cis- and trans-2-butene.

Materials:

-

Zinc-copper couple

-

Diiodomethane (CH₂I₂)

-

A mixture of cis- and trans-2-butene (liquefied or in a suitable solvent)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the zinc-copper couple under a nitrogen atmosphere.

-

Add anhydrous diethyl ether to the flask, followed by the dropwise addition of diiodomethane. The formation of the organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), may be initiated by gentle heating.

-

Cyclopropanation: Cool the reaction mixture in an ice bath. Slowly add the liquefied 2-butene or a solution of 2-butene in anhydrous diethyl ether to the stirred suspension of the Simmons-Smith reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer and wash it sequentially with saturated aqueous ammonium chloride, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude mixture of 1,2-dimethylcyclopropane isomers.

Separation of Isomers

The cis and trans isomers of 1,2-dimethylcyclopropane can be separated by fractional distillation due to their different boiling points.[5] However, for analytical and small-scale preparative purposes, gas chromatography (GC) is a more efficient method.[13]

Experimental Protocol: Gas Chromatographic Separation

Objective: To separate and analyze a mixture of cis- and trans-1,2-dimethylcyclopropane isomers.

Instrumentation and Conditions (suggested starting point):

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-1, HP-5).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 200 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program: Start at 35 °C for 5 minutes, then ramp at 5 °C/min to 100 °C.

-

Injection Volume: 1 µL of a dilute solution of the isomer mixture in a volatile solvent (e.g., pentane).

Procedure:

-

Prepare a dilute solution of the synthesized 1,2-dimethylcyclopropane mixture.

-

Inject the sample into the GC.

-

Record the chromatogram. The lower-boiling trans isomer is expected to elute before the higher-boiling cis isomer.

-

The relative amounts of the isomers can be determined by integrating the peak areas.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of the 1,2-dimethylcyclopropane isomers.

-

This compound: Due to its plane of symmetry, the proton NMR spectrum is expected to be more complex than that of the trans isomer, with potentially four distinct signals for the ring and methyl protons.[14]

-

trans-1,2-Dimethylcyclopropane: The C₂ axis of symmetry in the trans isomer results in a simpler proton NMR spectrum, typically showing three distinct signals.[15]

Reaction Mechanisms and Logical Workflows

Simmons-Smith Reaction Mechanism

The Simmons-Smith reaction proceeds through a concerted mechanism involving a "butterfly" transition state, where the methylene (B1212753) group is transferred from the zinc carbenoid to the alkene.[16]

Caption: Simmons-Smith reaction mechanism.

Experimental Workflow

The overall process from synthesis to characterization can be visualized as a logical workflow.

Caption: Experimental workflow for isomer synthesis and analysis.

Conclusion

The cis and trans isomers of 1,2-dimethylcyclopropane serve as excellent models for understanding the principles of stereoisomerism and the impact of steric strain on molecular properties. The Simmons-Smith reaction provides a reliable and stereospecific route for their synthesis, and established chromatographic and spectroscopic techniques allow for their effective separation and characterization. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with these and related cyclopropane derivatives in various fields, including synthetic chemistry and drug development.

References

- 1. Cyclopropane - Wikipedia [en.wikipedia.org]

- 2. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1,2-dimethylcyclopropane | chemical compound | Britannica [britannica.com]

- 5. 1,2-Dimethylcyclopropane - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclopropane, 1,2-dimethyl-, cis- [webbook.nist.gov]

- 9. Cyclopropane, 1,2-dimethyl-, trans- [webbook.nist.gov]

- 10. Synthesis of Cyclopropanes | University of Kentucky College of Arts & Sciences [chem.as.uky.edu]

- 11. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. reddit.com [reddit.com]

- 15. homework.study.com [homework.study.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Reactivity of cis-1,2-Dimethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Dimethylcyclopropane is a strained small-ring hydrocarbon that serves as a valuable model system for studying fundamental concepts in organic chemistry, including ring strain, stereoisomerism, and reaction mechanisms. Its inherent ring tension makes it susceptible to a variety of chemical transformations, primarily involving the cleavage of the cyclopropane (B1198618) ring. This technical guide provides a comprehensive overview of the basic reactivity of this compound, focusing on its thermal isomerization, reactions with acids, and catalytic hydrogenation. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Thermal Isomerization

Upon heating, this compound undergoes both geometric and structural isomerization. The primary pathways involve the reversible cis-trans isomerization and the irreversible ring-opening to form various pentene isomers.

Cis-Trans Isomerization

The initial and most rapid thermal process is the geometric isomerization to its more stable trans diastereomer. This reaction proceeds through a diradical intermediate formed by the cleavage of a carbon-carbon bond in the cyclopropane ring.

Structural Isomerization

At higher temperatures, this compound undergoes irreversible structural isomerization to form a mixture of acyclic C5H10 isomers. The main products are cis- and trans-pent-2-ene, 2-methyl-1-butene (B49056), and 2-methyl-2-butene (B146552).[1] The formation of these products is also believed to proceed through a trimethylene diradical intermediate.

Quantitative Kinetic Data

The kinetics of the thermal isomerization of this compound have been investigated in the gas phase. The following tables summarize the Arrhenius parameters for the key isomerization pathways.

Table 1: Arrhenius Parameters for the Geometrical Isomerization of this compound [1]

| Reaction | A (s⁻¹) | Ea (kcal/mol) |

| This compound → trans-1,2-dimethylcyclopropane | 10¹⁵.²⁵ | 59.42 ± 0.5 |

Table 2: Arrhenius Parameters for the Structural Isomerization of this compound [1]

| Product | A (s⁻¹) | Ea (kcal/mol) |

| cis-Pent-2-ene | 10¹³.⁹² | 61.4 |

| trans-Pent-2-ene | 10¹³.⁹⁶ | 61.2 |

| 2-Methyl-1-butene | - | - |

| 2-Methyl-2-butene | - | - |

Note: Specific Arrhenius parameters for the formation of 2-methyl-1-butene and 2-methyl-2-butene from the cis isomer were not found in the provided search results.

Experimental Protocol: Gas-Phase Thermal Isomerization

A typical experimental setup for studying the gas-phase kinetics of cyclopropane isomerization involves a static reactor system.[2]

Materials:

-

This compound (high purity)

-

Inert gas (e.g., Nitrogen or Argon)

-

Static pyrex reaction vessel enclosed in a furnace

-

High-vacuum line

-

Gas chromatograph (GC) with a suitable column (e.g., packed or capillary) and detector (e.g., flame ionization detector - FID)

-

Pressure measurement device (e.g., manometer)

-

Temperature controller

Procedure:

-

Vessel Preparation: The pyrex reaction vessel is "aged" by carrying out several pyrolysis runs of a hydrocarbon (like the reactant itself) to ensure a uniform and inert surface, minimizing wall effects.

-

Sample Introduction: A known pressure of this compound is introduced into the evacuated and heated reaction vessel via the high-vacuum line.

-

Reaction: The sample is allowed to isomerize at a constant, controlled temperature for a specific duration.

-

Quenching: The reaction is quenched by rapidly expanding the reaction mixture into a sample loop for GC analysis or by freezing the contents with liquid nitrogen.

-

Analysis: The product mixture is analyzed by gas chromatography to determine the relative concentrations of the reactant and the various isomerization products.

-

Data Analysis: The rate constants are calculated at different temperatures to determine the Arrhenius parameters (A and Ea).

Signaling Pathway: Thermal Isomerization of this compound

Reactions with Acids

The strained cyclopropane ring in this compound is susceptible to cleavage by electrophilic attack, particularly by strong acids. The reaction proceeds via protonation of a carbon-carbon bond, leading to a carbocation intermediate that can be trapped by a nucleophile.

Reaction with Hydrogen Halides (e.g., HBr)

The reaction of this compound with hydrogen halides like HBr results in the opening of the cyclopropane ring and the formation of halogenated alkanes. The regioselectivity of the ring opening is governed by the stability of the resulting carbocation intermediate (Markovnikov's rule).

The stereochemistry of this reaction is complex and can lead to a mixture of cis and trans products, indicating that it is not strictly stereospecific.[3][4] The reaction likely proceeds through a carbocation intermediate that can be attacked by the halide from either face.

Experimental Protocol: Reaction with HBr

Materials:

-

This compound

-

Anhydrous HBr gas or a solution of HBr in a non-nucleophilic solvent (e.g., acetic acid)

-

Inert solvent (e.g., dichloromethane (B109758) or pentane)

-

Reaction flask equipped with a gas inlet and a magnetic stirrer

-

Drying tube

-

Quenching solution (e.g., saturated sodium bicarbonate solution)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Instrumentation for product analysis (GC-MS, NMR)

Procedure:

-

Setup: A solution of this compound in an inert solvent is placed in a reaction flask under an inert atmosphere (e.g., nitrogen).

-

Reaction: Anhydrous HBr gas is bubbled through the solution, or a solution of HBr is added dropwise at a controlled temperature (often low temperatures are used to control the reaction rate).

-

Monitoring: The reaction progress is monitored by techniques like TLC or GC.

-

Work-up: Once the reaction is complete, the mixture is quenched by washing with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

-

Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Analysis: The resulting product mixture is analyzed by GC-MS and NMR to identify the products and determine their relative ratios.

Signaling Pathway: Acid-Catalyzed Ring Opening

Catalytic Hydrogenation

The catalytic hydrogenation of this compound involves the addition of hydrogen across a carbon-carbon bond, leading to the opening of the cyclopropane ring and the formation of pentane. This reaction is typically carried out in the presence of a heterogeneous metal catalyst.

Catalysts and Conditions

Commonly used catalysts for the hydrogenation of cyclopropanes include platinum (Pt), palladium (Pd), and nickel (Ni).[5][6] The reaction is typically performed in a solvent at elevated hydrogen pressures and temperatures. The choice of catalyst and reaction conditions can influence the reaction rate and selectivity.

Stereochemistry

Catalytic hydrogenation of alkenes on a metal surface is typically a syn-addition. However, for the ring-opening of cyclopropanes, the stereochemical outcome is less straightforward and can be influenced by the catalyst and the substrate's interaction with the catalyst surface. For this compound, the hydrogenation is expected to proceed with the addition of hydrogen from the less sterically hindered face of the molecule when adsorbed on the catalyst surface.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound

-

Hydrogen gas (high purity)

-

Heterogeneous catalyst (e.g., 5% Pd/C or PtO₂)

-

Solvent (e.g., ethanol, ethyl acetate, or acetic acid)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration setup (e.g., Celite pad)

-

Instrumentation for product analysis (GC-MS, NMR)

Procedure:

-

Catalyst Preparation: The catalyst is carefully weighed and added to the reaction vessel of the high-pressure hydrogenator.

-

Reactant and Solvent Addition: A solution of this compound in a suitable solvent is added to the reaction vessel.

-

Hydrogenation: The apparatus is sealed, flushed with hydrogen gas to remove air, and then pressurized with hydrogen to the desired pressure. The reaction mixture is stirred vigorously at a controlled temperature.

-

Monitoring: The reaction is monitored by the uptake of hydrogen.

-

Work-up: After the reaction is complete, the hydrogen pressure is released, and the catalyst is removed by filtration through a pad of Celite.

-

Isolation and Analysis: The solvent is removed from the filtrate by distillation or rotary evaporation to yield the product. The product is then analyzed by GC-MS and NMR to confirm its identity and purity.

Experimental Workflow: Catalytic Hydrogenation

Conclusion

The reactivity of this compound is dominated by reactions that relieve its inherent ring strain. Thermal isomerization leads to both geometric and structural isomers through diradical intermediates. Acid-catalyzed reactions proceed via carbocationic intermediates, resulting in ring-opened products. Catalytic hydrogenation provides a route to the corresponding alkane. Understanding these fundamental transformations is crucial for the strategic use of the cyclopropane motif in the design and synthesis of complex organic molecules in various fields of chemical science. This guide provides the foundational knowledge and practical protocols to aid researchers in exploring and utilizing the chemistry of this important small-ring system.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective synthesis of cis-1,2-disubstituted cyclopentanes and cyclohexanes by Suzuki-Miyaura cross-coupling and iridium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. researchgate.net [researchgate.net]

- 6. public.magnet.fsu.edu [public.magnet.fsu.edu]

An In-depth Technical Guide to the Thermochemical Data of cis-1,2-Dimethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of cis-1,2-Dimethylcyclopropane, a strained-ring cycloalkane of significant interest in mechanistic and theoretical chemistry. The data presented herein, including enthalpy of formation, enthalpy of combustion, and heat capacity, are crucial for understanding the molecule's stability and reactivity. Furthermore, this guide details the experimental protocols used to determine these values and illustrates the key reaction pathways of this compound through a detailed visualization.

Thermochemical Data Summary

The thermochemical data for this compound are summarized in the tables below. These values have been compiled from various sources and represent the most reliable data currently available.

| Thermochemical Property | Value | Units | State | Reference |

| Standard Enthalpy of Formation (ΔfH°) | -78.4 ± 0.7 | kJ/mol | Liquid | [1] |

| Standard Enthalpy of Combustion (ΔcH°) | -3370.4 ± 0.6 | kJ/mol | Liquid | [1] |

| Molar Heat Capacity (Cp) | 103.05 | J/mol·K | Gas (298.15 K, 1 bar) | [2] |

Experimental Protocols

The determination of the thermochemical data presented in this guide relies on precise and well-established experimental techniques. The following sections detail the methodologies employed in the key experiments cited.

Oxygen-Bomb Combustion Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion of liquid this compound was determined using a rotating-bomb calorimeter.[1]

Apparatus:

-

A platinum-lined bomb with an internal volume of 0.3494 dm³.[1]

-

The calorimeter was calibrated using benzoic acid (NBS Sample 39i).[1]

Procedure:

-

A precisely weighed sample of this compound was sealed in a flexible ampoule.

-

1 cm³ of water was added to the bomb to ensure saturation of the final atmosphere with water vapor.[1]

-

The bomb was flushed with pure oxygen and then charged to a pressure of 30 atm.[1]

-

The combustion reaction was initiated by passing an electric current through a fuse wire.

-

The temperature change of the surrounding water jacket was meticulously recorded to determine the heat released.

-

Corrections were applied for the formation of nitric acid and for the energy of the idealized combustion reaction to obtain the standard enthalpy of combustion.[1]

Gas Chromatography for Isomerization Analysis

The study of the thermal isomerization of this compound employed gas chromatography to analyze the composition of the reaction mixture over time.[3]

Apparatus:

-

A gas chromatograph equipped with a katharometer detector.[3]

Procedure:

-

The gaseous reaction mixture was sampled at various time intervals.

-

The sample was injected into the gas chromatograph.

-

The components of the mixture (this compound, trans-1,2-Dimethylcyclopropane, and various pentene isomers) were separated based on their differential partitioning between the mobile and stationary phases of the chromatography column.

-

The katharometer detector measured the thermal conductivity of the eluting gas, allowing for the quantification of each component.

-

The precision of the analysis was reported to be within ±0.5%.[3]

Reaction Pathways of this compound

At elevated temperatures, this compound undergoes two primary types of isomerization reactions: a geometrical cis-trans isomerization and a slower structural isomerization to various pentene isomers. The following diagram illustrates these reaction pathways.

Caption: Thermal isomerization pathways of this compound.

References

An In-depth Technical Guide to Steric Hindrance in cis-1,2-Dimethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steric hindrance is a fundamental concept in organic chemistry that significantly influences molecular conformation, stability, and reactivity. In the seemingly simple molecule of cis-1,2-dimethylcyclopropane, steric hindrance manifests in a pronounced manner, leading to increased strain and reduced stability compared to its trans isomer. This technical guide provides a comprehensive analysis of the steric effects in this compound, supported by quantitative data from experimental and computational studies. Detailed experimental protocols and logical frameworks for understanding these phenomena are also presented to aid researchers in applying these concepts to more complex systems, such as drug design, where subtle stereochemical changes can have profound biological consequences.

Introduction

The cyclopropane (B1198618) ring, with its inherent angle and torsional strain, provides a rigid scaffold for studying the spatial interactions of substituents. In 1,2-disubstituted cyclopropanes, the cis and trans isomers exhibit distinct physical and chemical properties primarily due to differences in steric strain. For this compound, the two methyl groups are positioned on the same face of the three-membered ring, forcing them into close proximity.[1][2] This arrangement leads to significant van der Waals repulsive forces between the electron clouds of the methyl groups, a phenomenon known as steric hindrance.[2] Understanding the energetic consequences of this hindrance is crucial for predicting molecular behavior and for the rational design of molecules with specific three-dimensional structures.

The Energetic Cost of Steric Hindrance

The increased steric strain in this compound renders it less stable than its trans counterpart, where the methyl groups are on opposite faces of the ring, minimizing their interaction.[1][2] This difference in stability can be quantified by comparing their standard enthalpies of formation and combustion.

Thermochemical Data

Experimental measurements of the heats of combustion and formation provide direct evidence for the energetic penalty associated with the cis configuration. The more positive (or less negative) enthalpy of formation for the cis isomer indicates its higher energy state.

| Property | This compound | trans-1,2-Dimethylcyclopropane | Data Source |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -69.9 ± 0.7 kJ/mol | -79.3 ± 0.7 kJ/mol | NIST WebBook |

| Standard Enthalpy of Combustion (liquid, 298.15 K) | -3284.4 ± 0.8 kJ/mol | -3275.0 ± 0.8 kJ/mol | NIST WebBook |

The data clearly shows that this compound is approximately 9.4 kJ/mol less stable than the trans isomer in the liquid phase. This energy difference is primarily attributed to the steric repulsion between the adjacent methyl groups.

Structural Manifestations of Steric Hindrance

Rotational Barriers and Conformational Dynamics

The steric hindrance in this compound not only affects its static structure but also influences its dynamic behavior, particularly the rotation of the methyl groups.

Methyl Group Rotation

While a specific experimental value for the rotational barrier of the individual methyl groups in this compound is not available, computational studies can provide reliable estimates. The barrier to rotation for a methyl group is expected to be higher than in a less sterically crowded environment due to the non-bonded interactions with the other methyl group during rotation.

Cis-Trans Isomerization

The energy barrier for the overall cis-trans isomerization provides a measure of the energy required to overcome the steric hindrance and break and reform the C-C bond to allow for the interconversion of the isomers. Experimental studies on the thermal isomerization of 1,2-dimethylcyclopropane (B14754300) have provided the Arrhenius parameters for this process.

The rate equation for the cis to trans isomerization is given by: k∞ = 1015.25 exp(-59420/RT) s-1[3]

From this equation, the activation energy (Ea) for the isomerization is 59.42 ± 0.5 kcal/mol (approximately 248.6 kJ/mol).[3] This high activation energy indicates that the interconversion between cis and trans isomers does not occur at ordinary temperatures, and they exist as stable, distinct compounds.

Experimental and Computational Methodologies

The quantitative data presented in this guide are derived from a combination of experimental techniques and computational modeling.

Experimental Protocols

The standard enthalpy of combustion is determined using a bomb calorimeter.

Protocol Outline:

-

Sample Preparation: A precisely weighed sample of the volatile liquid this compound is encapsulated in a container suitable for volatile substances to prevent evaporation before combustion.

-

Calorimeter Setup: The sealed sample is placed in a steel "bomb," which is then pressurized with a large excess of pure oxygen (typically around 30 atm).

-

Immersion: The bomb is immersed in a known quantity of water in a well-insulated calorimeter.

-

Ignition: The sample is ignited electrically via a fuse wire.

-

Temperature Measurement: The temperature of the water is carefully monitored and recorded before and after combustion to determine the temperature change (ΔT).

-

Calculation: The heat of combustion is calculated from ΔT, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and the mass of the sample. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

Workflow for determining the enthalpy of combustion.

The precise bond lengths and angles of gaseous molecules can be determined using gas-phase electron diffraction (GED). In this technique, a beam of high-energy electrons is passed through a gaseous sample of the molecule. The electrons are scattered by the atoms in the molecules, producing a diffraction pattern that is dependent on the internuclear distances. Analysis of this pattern allows for the determination of the molecular geometry.

Computational Protocols

Computational chemistry, particularly DFT, is a powerful tool for investigating the structure and energetics of molecules.

Protocol Outline:

-

Model Building: A 3D model of this compound is constructed.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a basis set such as 6-31G*.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data such as enthalpy and Gibbs free energy.

-

Rotational Barrier Calculation: To determine the rotational barrier of a methyl group, a series of constrained geometry optimizations are performed where the dihedral angle of one of the methyl C-H bonds relative to the cyclopropane ring is fixed at various angles (e.g., every 15 degrees). A plot of the resulting energy versus the dihedral angle gives the rotational energy profile, from which the barrier can be determined.

Logical Framework for Understanding Steric Hindrance

The steric hindrance in this compound can be understood through a clear logical progression of concepts.

Logical relationship of steric hindrance effects.

Implications for Drug Development

While this compound itself is not a therapeutic agent, the principles of steric hindrance it exemplifies are of paramount importance in drug development. The cyclopropane ring is a valuable scaffold in medicinal chemistry due to its rigidity and unique electronic properties. The stereochemical arrangement of substituents on such a ring can drastically alter the molecule's shape, which in turn affects its ability to bind to a biological target. A cis configuration that introduces steric hindrance might prevent a drug molecule from adopting the necessary conformation for optimal binding, thereby reducing its efficacy. Conversely, the introduction of specific steric clashes can be used to lock a molecule into a bioactive conformation or to prevent metabolism by sterically blocking access to a reactive site. Therefore, a thorough understanding and ability to model the steric interactions, as detailed in this guide, are essential for the rational design of potent and selective drug candidates.

Conclusion